2,4-Difluoro-3-hydroxypyridine
CAS No.: 1211515-53-5
Cat. No.: VC20124299
Molecular Formula: C5H3F2NO
Molecular Weight: 131.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211515-53-5 |
|---|---|
| Molecular Formula | C5H3F2NO |
| Molecular Weight | 131.08 g/mol |
| IUPAC Name | 2,4-difluoropyridin-3-ol |
| Standard InChI | InChI=1S/C5H3F2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |
| Standard InChI Key | CHNSVRAQNVFBHX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C(=C1F)O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2,4-Difluoro-3-hydroxypyridine belongs to the monosubstituted pyridine family, featuring:
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Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.
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Substituents:
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Hydroxyl (-OH) group at position 3.
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Fluorine atoms at positions 2 and 4.
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The electron-withdrawing fluorine atoms induce significant electronic effects, reducing the basicity of the pyridine nitrogen compared to unsubstituted analogs. Hydrogen bonding between the hydroxyl group and adjacent fluorine atoms may further stabilize the molecular conformation .
Calculated Physicochemical Parameters
Electronic effects: Fluorine’s strong electronegativity decreases electron density at the pyridine nitrogen, as evidenced by the reduced basicity of fluorinated pyridines . The hydroxyl group’s acidity is moderated by intramolecular hydrogen bonding with neighboring fluorine atoms, a phenomenon observed in 2,4-difluoro-3-hydroxybenzoic acid derivatives .
Synthesis Methodologies
Halogenation-Hydroxylation Route
A plausible pathway involves sequential halogenation and hydroxylation of pyridine precursors:
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Di-fluorination:
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Purification:
Sulfonation-Alkali Fusion Approach
Adapted from 3-hydroxypyridine synthesis :
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Sulfonation:
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React pyridine with fuming sulfuric acid (230–240°C) to form pyridine-3-sulfonic acid.
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Fluorination:
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Introduce fluorine via halogen exchange (e.g., KF in DMF).
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Alkali fusion:
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Treat with NaOH (220–230°C) to replace sulfonic groups with hydroxyl.
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Challenges: Concurrent fluorination and hydroxylation require precise temperature control to avoid decomposition .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
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¹⁹F NMR:
Mass Spectrometry
Biological and Industrial Applications
Pharmaceutical Intermediate
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Anticancer agents: Fluoropyridines enhance membrane permeability and metabolic stability. The hydroxyl group enables conjugation to targeting moieties .
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Antifungal activity: Difluoro-hydroxyl motifs disrupt fungal cell wall synthesis, as demonstrated in organotin complexes .
Agrochemical Development
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Herbicides: Fluorine’s electronegativity improves binding to acetolactate synthase (ALS) enzymes .
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Insect growth regulators: Pyridine derivatives interfere with chitin biosynthesis in insects .
Future Research Directions
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